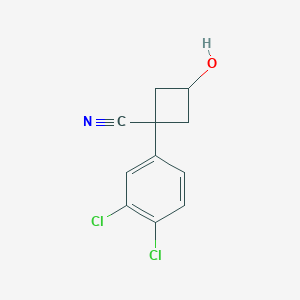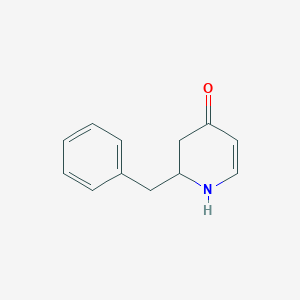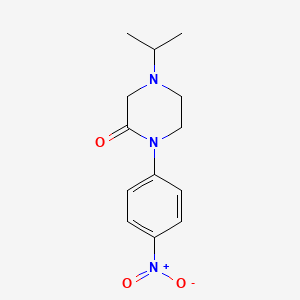![molecular formula C17H18BrNO5S B13879170 Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate is an organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a benzoate group, a brominated phenyl ring, and a sulfonylamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethanol and a suitable catalyst.
Sulfonylation: The sulfonylamino group is added through a sulfonylation reaction, typically involving a sulfonyl chloride and an amine.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups present.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the brominated phenyl ring can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-[(5-chloro-2-ethoxyphenyl)sulfonylamino]benzoate
- Ethyl 4-[(5-fluoro-2-ethoxyphenyl)sulfonylamino]benzoate
- Ethyl 4-[(5-methyl-2-ethoxyphenyl)sulfonylamino]benzoate
Uniqueness
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions and affect its biological activity compared to its chloro, fluoro, and methyl analogs.
Propriétés
Formule moléculaire |
C17H18BrNO5S |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C17H18BrNO5S/c1-3-23-15-10-7-13(18)11-16(15)25(21,22)19-14-8-5-12(6-9-14)17(20)24-4-2/h5-11,19H,3-4H2,1-2H3 |
Clé InChI |
NAFAUFWXDKSEOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


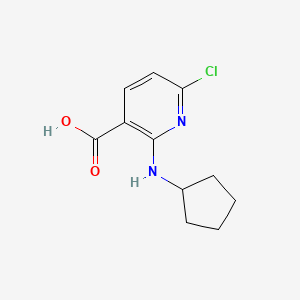

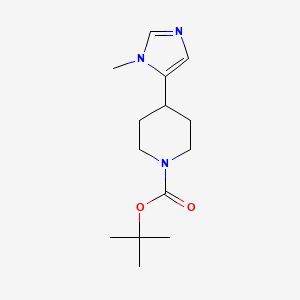
![7-methyl-2-(2-methylpropyl)-3H-Imidazo[4,5-b]pyridine](/img/structure/B13879109.png)

